N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazobenzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazobenzimidazole core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group and the acetamide moiety. Common reagents and conditions used in these reactions include:
Starting Materials: 2-fluoro-4-methylaniline, 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, tetrahydrofuran-2-carboxaldehyde, acetic anhydride.
Reagents: Catalysts such as palladium on carbon (Pd/C), reducing agents like sodium borohydride (NaBH4), and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Conditions: Reactions may be carried out under reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or imine groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a lead compound for drug discovery.
Medicine: Exploring its therapeutic potential for treating diseases such as cancer, infections, and neurological disorders.
Industry: Developing new materials, catalysts, or agrochemicals based on its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-fluorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- **N-(4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
Uniqueness
N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H23FN4O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H23FN4O3/c1-14-8-9-17(16(24)11-14)25-21(29)12-20-22(30)27(13-15-5-4-10-31-15)23-26-18-6-2-3-7-19(18)28(20)23/h2-3,6-9,11,15,20H,4-5,10,12-13H2,1H3,(H,25,29) |
InChI Key |
KBCHKCKRUCNBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5CCCO5)F |
Origin of Product |
United States |
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